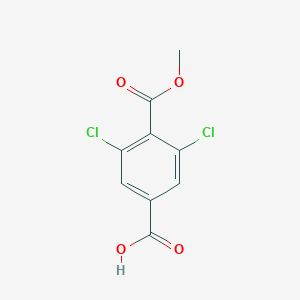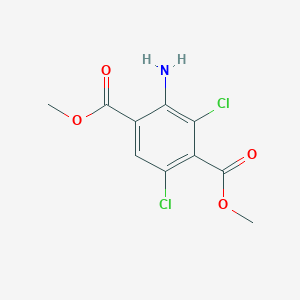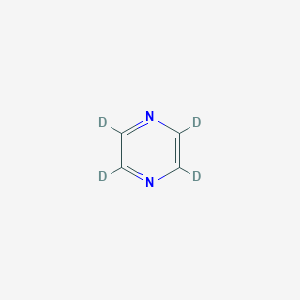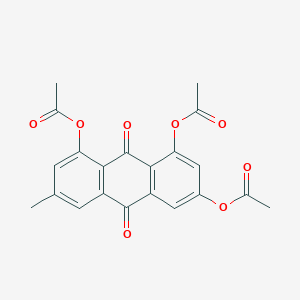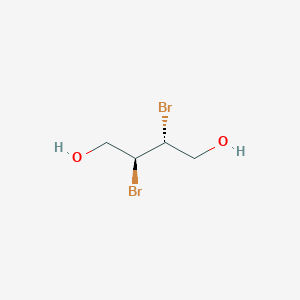
(2S,3R)-2,3-dibromobutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3-dibromobutane-1,4-diol, also known as DBD, is a diol, or a compound containing two hydroxyl groups, that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a molecular weight of 263.9 g/mol and a melting point of 108-110°C. DBD is a versatile reagent that is used in a variety of organic syntheses and has been widely studied in recent years due to its unique properties.
科学的研究の応用
(2S,3R)-2,3-dibromobutane-1,4-diol has been used in a variety of scientific research applications due to its unique properties. For example, it has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of chiral compounds and as a catalyst in various organic reactions. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in environmental remediation.
作用機序
(2S,3R)-2,3-dibromobutane-1,4-diol is a versatile reagent due to its ability to act as both a nucleophile and an electrophile. As a nucleophile, it can attack electrophilic centers in organic molecules, resulting in the formation of covalent bonds. As an electrophile, it can act as a Lewis acid and form coordinate covalent bonds with nucleophiles. This ability to act as both an electrophile and a nucleophile makes (2S,3R)-2,3-dibromobutane-1,4-diol a useful reagent in organic synthesis.
Biochemical and Physiological Effects
Due to its low toxicity, (2S,3R)-2,3-dibromobutane-1,4-diol has been studied for its potential use in medical applications. Studies have shown that (2S,3R)-2,3-dibromobutane-1,4-diol has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. Additionally, (2S,3R)-2,3-dibromobutane-1,4-diol has been shown to be effective in the treatment of certain skin diseases, such as psoriasis and eczema.
実験室実験の利点と制限
(2S,3R)-2,3-dibromobutane-1,4-diol has a number of advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and has a low melting point, making it easy to handle and store. Additionally, it is a versatile reagent that can be used in a variety of organic syntheses. However, it is important to note that (2S,3R)-2,3-dibromobutane-1,4-diol is a potent oxidizing agent and should be handled with care to avoid potential hazards.
将来の方向性
In the future, (2S,3R)-2,3-dibromobutane-1,4-diol may find use in the development of new drugs and therapeutics. Additionally, it could be used in the synthesis of chiral compounds, which are important for the synthesis of pharmaceuticals and other organic compounds. Finally, (2S,3R)-2,3-dibromobutane-1,4-diol could be used in the development of new methods for environmental remediation, such as the removal of pollutants from water and soil.
合成法
The synthesis of (2S,3R)-2,3-dibromobutane-1,4-diol starts with the reaction of 1,2-dibromoethane with sodium hydroxide (NaOH) to form the sodium salt of 1,2-dibromoethanol. This is then reacted with sodium hypochlorite (NaOCl) to form (2S,3R)-2,3-dibromobutane-1,4-diol. This reaction is shown in the following equation:
1,2-Dibromoethane + NaOH → Sodium Salt of 1,2-Dibromoethanol
Sodium Salt of 1,2-Dibromoethanol + NaOCl → (2S,3R)-2,3-dibromobutane-1,4-diol
特性
IUPAC Name |
(2S,3R)-2,3-dibromobutane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2/t3-,4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYNQEOLHRWEPE-ZXZARUISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CO)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2,3-dibromobutane-1,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


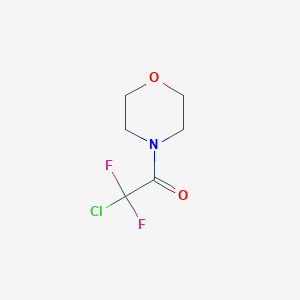



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

